![molecular formula C8H10N4O2 B2459283 Ethyl 4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 2287340-21-8](/img/structure/B2459283.png)
Ethyl 4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
[1,2,4]Triazolo[1,5-a]pyrimidines are a class of compounds that have been the subject of numerous studies due to their diverse biological activities . They are synthetic compounds and are considered important in both agriculture and medicinal chemistry .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines often involves a three-component condensation of 1-(1-piperidinylsulfonyl)acetones, aromatic aldehydes, and 3-amino-1,2,4-triazole . The starting 1-(1-piperidinylsulfonyl)acetones are obtained from 1-(methylsulfonyl)piperidine through sequential metalation with n-butyllithium, reaction with aliphatic aldehydes, and oxidation of the obtained sulfoalcohols .
Chemical Reactions Analysis
The Dimroth rearrangement, which involves a nucleophilic attack on the C-5 atom with the opening of the pyrimidine ring, is one of the chemical reactions associated with [1,2,4]triazolo[1,5-a]pyrimidines .
Scientific Research Applications
Antifungal and Antibacterial Properties
The [1,2,4]triazolo[1,5-a]pyrimidines, the class of compounds to which EN300-6735424 belongs, have been found to exhibit significant antibacterial and antifungal properties .
Antiviral Applications
These compounds have also shown potential in antiviral applications. They could be used in the development of new antiviral drugs .
Anticancer Applications
The [1,2,4]triazolo[1,5-a]pyrimidines have been studied for their anticancer properties. They could potentially be used in cancer treatment .
Antiparasitic Applications
These compounds have shown potential in antiparasitic applications, which could lead to the development of new treatments for parasitic diseases .
Anticoagulation Therapy
The [1,2,4]triazolo[1,5-a]pyrimidines have been studied as potential targets for anticoagulation therapy .
Anticonvulsant Activity
From structure-activity relationship (SAR) studies of synthetic 6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one series, it was found that these compounds have significant anticonvulsant activity .
Anti-inflammatory and Analgesic Properties
The [1,2,4]triazolo[1,5-a]pyrimidines have been found to exhibit anti-inflammatory and analgesic properties .
Cardiovascular Vasodilators
These compounds have been studied for their potential as cardiovascular vasodilators .
Mechanism of Action
Future Directions
The [1,2,4]triazolo[1,5-a]pyrimidines are of interest due to their biological properties, but derivatives of 4,7-dihydro-[1,2,4]triazolo[1,5-a]-pyrimidine-6-sulfonamides are still not well studied . Therefore, future research could focus on these derivatives to explore their potential applications .
properties
IUPAC Name |
ethyl 4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O2/c1-2-14-7(13)6-3-9-8-10-5-11-12(8)4-6/h3,5H,2,4H2,1H3,(H,9,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAUSXBZLAJMJFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=NC=NN2C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
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